5-bromo-N-cyclohexylthiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

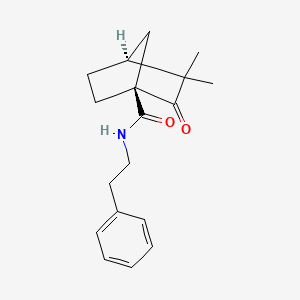

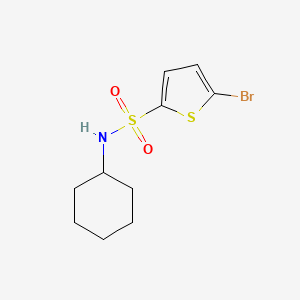

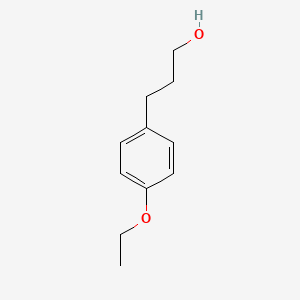

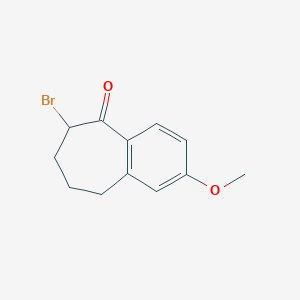

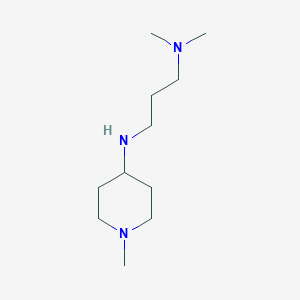

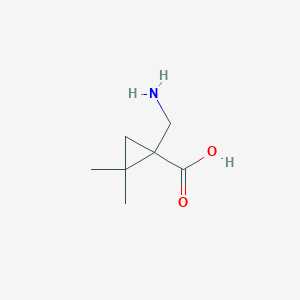

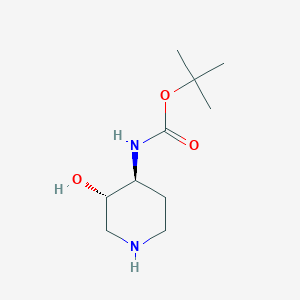

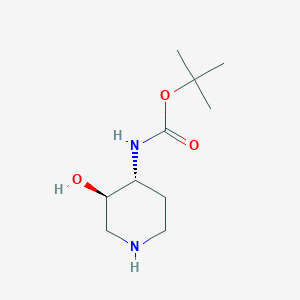

“5-bromo-N-cyclohexylthiophene-2-sulfonamide” is a chemical compound with the molecular formula C10H14BrNO2S2 and a molecular weight of 324.26 . It is also known by other names such as EU-0023349 and 5-bromo-N-cyclohexyl-2-thiophenesulfonamide .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered aromatic ring with a sulfur atom, attached to a sulfonamide group and a cyclohexyl group . The bromine atom is attached to the thiophene ring .Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 425.7±55.0 °C and its density is predicted to be 1.61±0.1 g/cm3 . The pKa value is predicted to be 11.34±0.20 .Scientific Research Applications

Urease Inhibition and Hemolytic Activity

A study by Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross coupling reaction, including 5-bromothiophene-2-sulfonamide. These compounds demonstrated significant urease inhibition and hemolytic activities, suggesting potential applications in the development of urease inhibitors (Noreen et al., 2017).

Catalytic Applications

Khazaei et al. (2016) synthesized a new N-bromo sulfonamide reagent used as a highly efficient catalyst for the preparation of various compounds, showcasing the utility of sulfonamide derivatives in catalysis (Khazaei et al., 2016).

Sulfonamide-Sulfonimide Tautomerism

Research by Branowska et al. (2022) focused on the synthesis and characterization of 1,2,4-triazine-containing sulfonamide derivatives. This study highlighted the sulfonamide-sulfonimide tautomerism, which is significant in understanding the chemical behavior of these compounds (Branowska et al., 2022).

Antiviral Activity

A study by Chen et al. (2010) described the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. The compounds exhibited anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

Antibacterial and Antifungal Activity

Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which were then screened for antibacterial and antifungal activity. The results showed moderate to significant activity against bacterial and fungal strains (Chohan & Shad, 2011).

Solubilization in Micellar Media

Saeed et al. (2017) investigated the solubilization of thiophene derivatives by micellar solution of Sodium dodecyl sulphate. The study provided insights into the interactions and thermodynamic parameters of solubilization, which are relevant for understanding the behavior of these compounds in various media (Saeed et al., 2017).

Carbonic Anhydrase Inhibition

Multiple studies have explored the inhibition of carbonic anhydrase isoforms by thiophene sulfonamide derivatives. This inhibition is critical in understanding potential therapeutic applications, especially in the context of tumor-associated isozymes and other physiological processes (Abdoli et al., 2017), (Ivanova et al., 2017).

Cerebrovasodilatation and Anticonvulsant Activities

Research by Barnish et al. (1981) on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides showed significant anticonvulsant activities and cerebrovasodilatation effects, suggesting potential applications in neurology and for treating seizures (Barnish et al., 1981).

Properties

IUPAC Name |

5-bromo-N-cyclohexylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h6-8,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTKBQITYZAPLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)

![1-Aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester](/img/structure/B3151945.png)

![Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide](/img/structure/B3151980.png)